Cyclohexene-1-carbohydrazide
Description
Cyclohexene-1-carbohydrazide (C₇H₁₁N₃O) is a cyclohexene derivative featuring a carbohydrazide (-CONHNH₂) functional group at the 1-position. Carbohydrazides are typically synthesized via the reaction of carboxylic acid derivatives with hydrazine, suggesting that this compound may be derived from 1-cyclohexene-1-carboxylic acid (CAS 636-82-8, molecular weight 126.15 g/mol) through hydrazine substitution . This compound likely exhibits reactivity typical of carbohydrazides, including nucleophilic addition and condensation reactions, which are valuable in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
56700-58-4 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
cyclohexene-1-carbohydrazide |
InChI |
InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h4H,1-3,5,8H2,(H,9,10) |
InChI Key |
UPVZJVPBINAGRG-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)C(=O)NN |
Canonical SMILES |
C1CCC(=CC1)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Cyclohexene-1-carbohydrazide, highlighting differences in functional groups, physicochemical properties, and applications:
Key Comparisons
Reactivity :
- The aldehyde group in 3-cyclohexene-1-carboxaldehyde confers high electrophilicity, making it prone to oxidation and nucleophilic addition. In contrast, the carbohydrazide group in this compound is nucleophilic, enabling condensation reactions (e.g., formation of hydrazones) .
- Carboxylic acids (e.g., cyclohexanecarboxylic acid) exhibit acidity (pKa ~4.5–5.0) and are often esterified or amidated, whereas carbohydrazides are more reactive toward electrophiles due to the -NHNH₂ moiety .
This compound, by analogy to hydrazine derivatives, may pose higher toxicity risks (e.g., hepatotoxicity), though specific data are unavailable.
Applications :
- Aldehydes are utilized in perfumery and polymer crosslinking, whereas carboxylic acids serve as intermediates in drug synthesis (e.g., ibuprofen derivatives) .
- Carbohydrazides are niche reagents in heterocyclic chemistry (e.g., triazole synthesis) and may exhibit bioactivity, though further studies are needed .
Research Findings and Data Gaps
Synthetic Routes: No direct synthesis data exist for this compound. However, analogous compounds like cyclohexanecarboxylic acid are synthesized via cyclohexene oxidation, suggesting possible pathways involving hydrazine substitution .
Thermodynamic Data :
- 1-Cyclohexene-1-carboxylic acid has a boiling point of 220–225°C (estimated), while 3-cyclohexene-1-carboxaldehyde is more volatile (boiling point ~175°C) . This compound likely has higher thermal stability due to hydrogen bonding.
Toxicological Profiles: 3-Cyclohexene-1-carboxaldehyde is classified as non-hazardous to water (nwg) but requires respiratory protection . Carbohydrazides, however, may share toxicity profiles with hydrazine (e.g., carcinogenicity), warranting caution .
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